REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10].C(OCCCCOC(=O)C=C)(=O)C=C.C(OS([O-])(=O)=O)CCCCCCCCCCC.[Na+].OP([O-])([O-])=O.[K+].[K+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH2:1]([O:3][C:4](=[O:7])[CH:5]=[CH2:6])[CH3:2].[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[CH2:10] |f:3.4,5.6.7,8.9.10,12.13|
|
Name
|
|
Quantity
|
143.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=C)=O
|
Name
|
|
Quantity
|
72 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCCOC(C=C)=O
|
Name
|
mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
|
Name
|
K2HPO4
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OP(=O)([O-])[O-].[K+].[K+]
|
Name
|
ammonium persulphate
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
seed-feed emulsion polymerisation (Macromolecules, 1994, 27, 6642)
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
After appearance of a slight blue turbidity, the remaining monomer mixture was added at a continuous rate over a 90 min period
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature maintained for a further 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The microgel was extensively dialysed against Milli-Q quality water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=C)=O.C(C(=C)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |